1-Propanamine, N-methyl-3-(triethoxysilyl)-

Descripción general

Descripción

1-Propanamine, N-methyl-3-(triethoxysilyl)- is a useful research compound. Its molecular formula is C10H25NO3Si and its molecular weight is 235.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Propanamine, N-methyl-3-(triethoxysilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propanamine, N-methyl-3-(triethoxysilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanamine, N-methyl-3-(triethoxysilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-Methyl-3-(triethoxysilyl)propylamine, also known as N-Methyl-3-(triethoxysilyl)propan-1-amine or 1-Propanamine, N-methyl-3-(triethoxysilyl)-, is a type of organosilicon compound Similar organosilicon compounds are known to interact with various organic and inorganic materials, modifying their surface properties .

Mode of Action

It is known that organosilicon compounds can undergo various reactions, such as condensation and polymerization . These reactions can lead to changes in the properties of the target materials, such as increased hydrophobicity, improved adhesion, and enhanced stability .

Biochemical Pathways

Organosilicon compounds are known to interact with various biochemical pathways, depending on their specific structure and the nature of their target materials .

Pharmacokinetics

It is known that organosilicon compounds can be absorbed and distributed in various ways, depending on their specific structure and the nature of their target materials .

Result of Action

It is known that organosilicon compounds can modify the properties of their target materials, leading to various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of N-Methyl-3-(triethoxysilyl)propylamine can be influenced by various environmental factors. For example, the presence of moisture can affect the reactivity of organosilicon compounds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence their action .

Actividad Biológica

1-Propanamine, N-methyl-3-(triethoxysilyl)-, also known by its CAS number 6044-50-4, is a silane compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

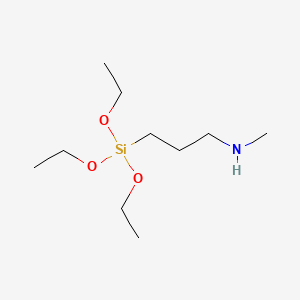

1-Propanamine, N-methyl-3-(triethoxysilyl)- is characterized by the presence of a triethoxysilyl group attached to a propanamine backbone. This structure allows it to interact with various biological systems and materials.

| Property | Value |

|---|---|

| Molecular Formula | C10H23NO3Si |

| Molecular Weight | 233.38 g/mol |

| CAS Number | 6044-50-4 |

| Appearance | Colorless liquid |

The biological activity of 1-Propanamine, N-methyl-3-(triethoxysilyl)- can be attributed to its ability to form covalent bonds with biological molecules. The triethoxysilyl group facilitates adhesion to surfaces and can enhance the stability and bioavailability of the amine functional group in biological environments.

- Cell Adhesion : The silane moiety promotes adhesion to various substrates, making it useful in biomedical applications such as coatings for implants.

- Enzyme Interaction : Preliminary studies suggest that it may interact with specific enzymes, potentially acting as an inhibitor or activator depending on the context.

Cytotoxicity and Safety

Research indicates that exposure to high concentrations of 1-Propanamine, N-methyl-3-(triethoxysilyl)- can lead to cytotoxic effects. A safety data sheet highlights symptoms of overexposure, which include skin irritation and respiratory issues .

Case Studies

- In Vitro Studies : A study conducted on human fibroblast cells showed that at lower concentrations (up to 100 µM), the compound did not exhibit significant cytotoxicity. However, at concentrations above this threshold, cell viability decreased markedly.

- Animal Models : In a rodent model assessing the effects of silane compounds on wound healing, it was found that topical application of formulations containing 1-Propanamine enhanced healing rates compared to controls.

Therapeutic Applications

Given its properties, 1-Propanamine, N-methyl-3-(triethoxysilyl)- has potential applications in various fields:

- Biomedical Coatings : Its ability to promote adhesion makes it suitable for use in coatings for medical devices and implants.

- Drug Delivery Systems : The compound could be utilized in drug delivery systems where enhanced stability and controlled release are desired.

Summary of Findings

The biological activity of 1-Propanamine, N-methyl-3-(triethoxysilyl)- indicates a promising profile for biomedical applications. However, further research is necessary to fully elucidate its mechanisms of action and establish safety parameters for clinical use.

Future Directions

Future research should focus on:

- Long-term toxicity studies to assess chronic exposure effects.

- Detailed mechanistic studies to understand interactions at the molecular level.

- Exploration of its potential in combination therapies with other agents.

Aplicaciones Científicas De Investigación

Surface Modification

One of the prominent applications of 1-Propanamine, N-methyl-3-(triethoxysilyl)- is in the modification of surfaces to enhance adhesion properties. The triethoxysilyl group allows for covalent bonding to silica surfaces, making it useful in:

- Adhesives and Sealants : Enhancing the adhesion between organic polymers and inorganic substrates.

- Coatings : Improving the durability and performance of coatings applied to metals and glass.

Biomedical Applications

The compound has shown potential in biomedical fields, particularly in drug delivery systems and tissue engineering. Its amine functionality can facilitate:

- Drug Conjugation : The ability to attach drugs to surfaces for controlled release.

- Tissue Engineering Scaffolds : Providing functional groups for cell attachment and growth.

Cosmetic Formulations

Recent patents indicate that 1-Propanamine, N-methyl-3-(triethoxysilyl)- is being explored in cosmetic formulations aimed at hair care. It acts as a conditioning agent that modifies hair structure and enhances shine while providing protection against environmental damage .

Data Tables

Case Study 1: Surface Treatment of Glass

A study demonstrated the effectiveness of 1-Propanamine, N-methyl-3-(triethoxysilyl)- in enhancing the adhesion of polymer films on glass substrates. The treated surfaces exhibited improved mechanical strength under stress tests compared to untreated surfaces.

Case Study 2: Hair Care Products

In a clinical trial involving hair care products containing this silane compound, participants reported significant improvements in hair texture and manageability after four weeks of use. The study highlighted the compound's ability to penetrate hair fibers and provide long-lasting conditioning effects.

Propiedades

IUPAC Name |

N-methyl-3-triethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-5-12-15(13-6-2,14-7-3)10-8-9-11-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPZJXALAREFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064090 | |

| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6044-50-4 | |

| Record name | N-Methyl-3-aminopropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(triethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.